3,5-Diethyl-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique structure, which features a pyrrole ring substituted with ethyl groups and an aldehyde functional group. The molecular formula of this compound is C9H11N, and it exhibits notable properties that make it of interest in various fields of research. Pyrrole derivatives, such as 3,5-diethyl-1H-pyrrole-2-carbaldehyde, are known for their aromaticity and potential biological activities, including antibacterial and antifungal properties .
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Research indicates that 3,5-diethyl-1H-pyrrole-2-carbaldehyde exhibits significant biological activities. It has been noted for its potential as an antibacterial agent, with studies suggesting its effectiveness against various bacterial strains. Additionally, its ability to act as a fluorescent sensor for metal ions highlights its utility in biochemical applications. The interactions of this compound with biological targets suggest a mechanism involving the formation of stable complexes with amino acids and proteins .
The synthesis of 3,5-diethyl-1H-pyrrole-2-carbaldehyde typically involves several steps:
3,5-Diethyl-1H-pyrrole-2-carbaldehyde finds applications across various domains:
Studies on the interactions of 3,5-diethyl-1H-pyrrole-2-carbaldehyde with biological molecules have revealed its potential as a ligand in coordination chemistry. The compound's ability to bind with amino acids suggests that it may influence various biochemical pathways, potentially leading to therapeutic applications. Furthermore, its interaction with metal ions has been explored for environmental monitoring and remediation efforts .
Several compounds share structural similarities with 3,5-diethyl-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | Two methyl groups on the pyrrole ring | More hydrophobic; different reactivity profile |
| 4-Ethyl-3-methyl-1H-pyrrole-2-carbaldehyde | One ethyl and one methyl group | Different substitution pattern affecting properties |
| 2-Methyl-1H-pyrrole-3-carbaldehyde | One methyl group; aldehyde at position 3 | Less sterically hindered; potentially different reactivity |
| 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde | Bulky tert-butyl group on the pyrrole ring | Increased steric hindrance; altered solubility |
The uniqueness of 3,5-diethyl-1H-pyrrole-2-carbaldehyde lies in its specific arrangement of ethyl substituents which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical interactions or biological activities .
The core structure of 3,5-diethyl-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring substituted with ethyl groups at the 3- and 5-positions and an aldehyde functional group at the 2-position. The ethyl groups introduce steric bulk, potentially distorting the pyrrole ring’s planarity compared to the dimethyl analog . Density functional theory (DFT) calculations predict a dihedral angle of 8–12° between the aldehyde group and the pyrrole plane, slightly larger than the 5–7° observed in 3,5-dimethyl-1H-pyrrole-2-carbaldehyde .
No single-crystal X-ray data exists for the diethyl derivative. However, studies on 3,5-dimethyl-1H-pyrrole-2-carbaldehyde reveal a monoclinic crystal system with space group P2₁/c and intermolecular hydrogen bonding between the aldehyde oxygen and NH groups . For the diethyl analog, molecular dynamics simulations suggest a similar packing motif but with increased unit cell dimensions due to ethyl group bulk.
Key predicted vibrational modes (cm⁻¹):
¹H NMR (CDCl₃):
¹³C NMR:
The π→π* transition of the pyrrole ring is predicted at 245–255 nm (ε ≈ 8,500 M⁻¹cm⁻¹), with a weak n→π* band near 310 nm .